molecular formula C14H18O6 B2489786 Methyl 4,6-O-benzylidene-b-D-galactopyranoside CAS No. 6988-39-2

Methyl 4,6-O-benzylidene-b-D-galactopyranoside

Cat. No.: B2489786
CAS No.: 6988-39-2
M. Wt: 282.292
InChI Key: VVSWDMJYIDBTMV-ARRMCYPZSA-N
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Description

Molecular Architecture and Conformational Analysis

The molecular architecture of methyl 4,6-O-benzylidene-β-D-galactopyranoside is characterized by a galactopyranose ring system with a distinctive benzylidene acetal protecting group spanning the 4 and 6 positions. The compound adopts the systematic name (4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-7,8-diol, reflecting its complex bicyclic structure. The benzylidene protection creates a rigid seven-membered dioxane ring fused to the pyranoside, fundamentally altering the conformational flexibility of the parent galactopyranose.

Conformational analysis studies have revealed that the 4,6-O-benzylidene acetal enforces a specific geometry around the C5-C6 bond, constraining it predominantly to the gauche-gauche conformation. This conformational restriction has profound implications for the electronic properties of the molecule, as demonstrated through detailed nuclear magnetic resonance spectroscopy investigations. The enforced gauche-gauche orientation places the C6-O6 bond in a specific spatial relationship with the ring oxygen, creating unique electronic interactions that influence the overall reactivity profile of the compound.

The pyranoside ring itself maintains a chair conformation, though subtle distortions are introduced by the presence of the benzylidene acetal. Comprehensive conformational studies using advanced computational methods have shown that the ring puckering parameters differ significantly from those of unprotected galactopyranosides. The Cremer-Pople puckering analysis indicates that the compound exhibits reduced conformational flexibility compared to its non-protected analogues, with specific phase angles and amplitudes that reflect the constraining influence of the benzylidene group.

Properties

IUPAC Name

(4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-QFIBJEGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-b-D-galactopyranoside typically involves the reaction of methyl galactopyranoside with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, protecting the hydroxyl groups at positions 4 and 6 of the galactopyranoside .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory procedures scaled up for industrial use. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-Bromosuccinimide (NBS)-Mediated Fragmentation

The Hanessian–Hullar reaction with NBS in tetrachloromethane/1,2-dichloroethane (3:1) under reflux conditions leads to ionic fragmentation of the 4,6-O-benzylidene acetal. This reaction produces two major products :

  • Kinetic product : Methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside (9 ), formed via preferential cleavage of the C6–O6 bond (21% yield).

  • Thermodynamic product : Methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside (11 ), arising from a 3,6-anhydro intermediate (13 ) generated under prolonged reaction conditions (58% yield) .

Reaction Mechanism:

  • Ionic cleavage : NBS abstracts a hydrogen atom, forming a benzylidene radical that undergoes ionic fragmentation at the C6–O6 bond .

  • Rearrangement : The kinetic product (9 ) equilibrates with a ring-inverted conformer (12 ), which cyclizes to form a 3,6-anhydro intermediate (13 ).

  • Nucleophilic attack : Bromide opens the anhydro ring at C3, yielding the thermodynamically stable 3-bromo-guloside (11 ) .

Key Evidence :

  • NMR data for 11 : H-4 δ 5.49 (J = 3.0 Hz, axial benzoate); H-3 δ 4.64 (J = 3.0 Hz, axial Br) .

  • Low-conversion experiments confirm 9 as the kinetic product (18% yield) and 11 as the thermodynamic product (14% yield) .

Regioselectivity in Benzylidene Acetal Cleavage

The regioselectivity of NBS-mediated fragmentation in galactopyranosides aligns with trends observed in gluco- and manno-series, favoring primary C6–O6 bond cleavage .

Sugar SeriesPreferred Cleavage SiteMajor Product Type
GalactoC6–O66-Bromo-6-deoxy derivatives
GlucoC6–O66-Bromo-6-deoxy derivatives
MannoC6–O66-Bromo-6-deoxy derivatives

Contrast with Radical Pathways :
Under free-radical conditions (e.g., di-tert-butylperoxide), 4,6-O-benzylidene galactopyranosides yield mixtures of 4- and 6-deoxy products due to competing C4–O4 and C6–O6 bond cleavage .

3.1. 3,6-Anhydro Intermediate Formation

The 3,6-anhydro galactopyranoside (13 ) is pivotal in the rearrangement to 11 , demonstrating the compound’s utility in accessing strained intermediates for further functionalization .

3.2. Comparison with α-Anomers

The β-anomer of methyl 4,6-O-benzylidene-D-galactopyranoside exhibits greater propensity to form the inverted conformer (12 ), enabling efficient rearrangement to 11 . In contrast, α-anomers show reduced reactivity under similar conditions .

4.1. Reaction Conditions and Yields

SubstrateReagents/ConditionsProductYield (%)
1 NBS, BaCO₃, CCl₄/ClCH₂CH₂Cl, Δ9 (kinetic)21
1 NBS, BaCO₃, CCl₄/ClCH₂CH₂Cl, Δ11 (thermodynamic)58

4.2. Spectroscopic Data

Compound[α]D (c 1.0)Key NMR Signals (δ, ppm)
9 +3.7H-6: δ 3.90 (m, BrCH₂); C-6: δ 33.2
11 -19.5H-3: δ 4.64 (t, J = 3.0 Hz, Br axial); H-4: δ 5.49 (d, J = 3.0 Hz)

Mechanistic Implications

The dominance of ionic over radical pathways in NBS-mediated reactions is supported by:

  • Exclusive 6-bromo product formation in galacto-, gluco-, and manno-series .

  • Contrasting regioselectivity under radical conditions (e.g., DTBP), which yield mixed products .

Scientific Research Applications

Chemical Synthesis

Methyl 4,6-O-benzylidene-β-D-galactopyranoside serves as a crucial intermediate in the synthesis of more complex carbohydrates. Its unique structure allows for stereoselective reactions that are essential in creating glycosidic bonds.

Stereoselective Synthesis

Recent studies have demonstrated its utility in stereoselective synthesis processes. For instance, it has been used to create protected α-D-galactopyranosyl fragments through coupling reactions that exhibit high α-selectivity due to the steric effects of the benzylidene protecting groups. This property is particularly valuable in the synthesis of oligosaccharides and glycoproteins, where specific stereochemistry is critical for biological activity .

Glycosylation Reactions

The compound is also employed as a glycosyl donor in glycosylation reactions. Its ability to participate in reactions with various acceptors allows for the efficient construction of glycosidic linkages, which are fundamental in carbohydrate chemistry . The use of Methyl 4,6-O-benzylidene-β-D-galactopyranoside has led to the successful synthesis of complex glycoconjugates with potential applications in vaccine development and targeted drug delivery systems.

Biochemical Applications

Methyl 4,6-O-benzylidene-β-D-galactopyranoside has been investigated for its role in biological systems, particularly concerning its interactions with proteins and enzymes.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as inhibitors of specific glycosidases. By modifying the structure of Methyl 4,6-O-benzylidene-β-D-galactopyranoside, researchers have been able to create potent inhibitors that could be utilized in therapeutic settings for diseases where glycosidase activity is implicated .

Drug Development

The compound's structural characteristics make it a candidate for drug development, particularly in designing new antibiotics or antiviral agents that target carbohydrate-binding proteins. Its derivatives have shown promise in enhancing the efficacy of existing drugs by improving their pharmacokinetic properties through better solubility and stability .

Material Science Applications

In material science, Methyl 4,6-O-benzylidene-β-D-galactopyranoside has been explored for its potential use in creating functional materials.

Polymer Chemistry

The compound can be polymerized to produce glycopolymer materials that exhibit unique properties such as biocompatibility and biodegradability. These materials are being investigated for use in drug delivery systems and tissue engineering applications .

Sensor Development

Additionally, Methyl 4,6-O-benzylidene-β-D-galactopyranoside has been incorporated into sensor technologies due to its ability to selectively bind certain biomolecules. This property can be exploited to develop biosensors for detecting pathogens or monitoring glucose levels in diabetic patients .

Comparative Data Table

Application AreaSpecific Use CaseReferences
Chemical SynthesisGlycosylation reactions ,
Biochemical ApplicationsEnzyme inhibitors ,
Drug DevelopmentAntiviral agents
Material ScienceGlycopolymer production
Sensor DevelopmentBiosensors for pathogen detection

Mechanism of Action

The mechanism of action of Methyl 4,6-O-benzylidene-b-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The benzylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This selective reactivity is crucial for studying and manipulating carbohydrate structures .

Comparison with Similar Compounds

Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside (MBG)

  • Structural Difference : Replaces galactose with glucose, altering stereochemistry at the C4 position.
  • Synthesis: Similar to the galactose analogue but starts with methyl α-D-glucopyranoside .
  • Reactivity: The glucopyranoside derivative exhibits distinct regioselectivity in acylation. For example, MBG derivatives (e.g., lauroyl, myristoyl) are synthesized via hydroxyl substitution, showing varied biological activities compared to galactose-based counterparts .
  • Applications : Used in pharmacological studies for antimicrobial and anti-inflammatory properties, whereas galactose derivatives are more common in glycobiology and vaccine development .

Methyl 2,3-di-O-Benzyl-β-D-Galactopyranoside

  • Structural Feature : Benzyl groups protect the 2- and 3-hydroxyls instead of the benzylidene acetal at 4,6-positions.
  • Synthesis: Derived from Methyl 4,6-O-benzylidene-β-D-galactopyranoside via selective deprotection and benzylation .
  • Utility : Facilitates site-specific modifications at the 4- and 6-positions, contrasting with the parent compound’s focus on 2- and 3-position reactivity .

Derivatives with Modified Protecting Groups

Benzoylated Derivatives

  • Example: Methyl 4,6-O-Benzylidene-2,3-di-O-benzoyl-β-D-galactopyranoside Synthesis: Achieved via benzoyl chloride treatment in pyridine, yielding a 50% conversion . Impact: Benzoyl groups increase steric hindrance, slowing glycosylation rates but improving crystallinity .

Silyl-Protected Analogues

  • Example: Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside Synthesis: Introduces a silyl group at the 4-position after benzylidene cleavage . Advantage: The silyl group offers orthogonal protection, enabling sequential deprotection strategies in oligosaccharide synthesis .

4-Chlorobutyl 4,6-O-Benzylidene-β-D-Galactopyranoside

  • Modification : A 4-chlorobutyl aglycone replaces the methyl group.
  • Application: Key intermediate in synthesizing trisaccharide-coated magnetic nanoparticles for antibody removal .
  • Reactivity : The chlorobutyl chain facilitates conjugation to surfaces, a feature absent in the methyl derivative .

Methyl 4,6-Dichloro-4,6-dideoxy-α-D-Galactopyranoside

  • Structural Change : Hydroxyl groups at 4 and 6 replaced with chlorine atoms.
  • Biological Role : Acts as a selective inhibitor of sweet taste responses in gerbils, demonstrating how deoxygenation and halogenation alter bioactivity .

Regioselectivity and Reactivity in Glycosylation

  • Regioselective Benzoylation: Methyl 4,6-O-benzylidene-β-D-galactopyranoside undergoes preferential acylation at the 2- and 3-positions, whereas mannopyranoside analogues (e.g., methyl 4,6-O-benzylidene-α-D-mannopyranoside) show 2-O-benzoylation dominance .
  • Glycosylation Efficiency : The galactose derivative’s rigid benzylidene ring enhances stereocontrol during glycosidic bond formation compared to less rigid analogues .

Comparative Data Table

Compound Protecting Groups Key Applications Notable Properties Reference
Methyl 4,6-O-benzylidene-β-D-galactopyranoside 4,6-Benzylidene Glycoconjugate synthesis, regioselective acylation High crystallinity, stable under acidic conditions
Methyl 4,6-O-benzylidene-α-D-glucopyranoside 4,6-Benzylidene Antimicrobial agent development Altered stereochemistry at C4
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside 4,6-Benzylidene; 2,3-Benzoyl Oligosaccharide synthesis Enhanced steric hindrance
4-Chlorobutyl 4,6-O-benzylidene-β-D-galactopyranoside 4,6-Benzylidene; 4-Chlorobutyl Magnetic nanoparticle functionalization Facilitates surface conjugation

Biological Activity

Methyl 4,6-O-benzylidene-β-D-galactopyranoside (MDGP) is a carbohydrate-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MDGP, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

Antimicrobial Activity

Recent studies have demonstrated that MDGP and its analogs exhibit significant antimicrobial activity against various bacterial and fungal pathogens. The Minimum Bactericidal Concentration (MBC) values indicate the efficacy of these compounds:

Microorganism MBC (mg/mL)
Bacillus subtilis8.0
Escherichia coli16.0
Staphylococcus aureus (MRSA)1.5
Candida albicans10.0

These findings suggest that MDGP derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi . Notably, the structure-activity relationship (SAR) studies indicated that modifications to the acyl chain significantly influence antimicrobial potency. For instance, compounds with lauroyl and myristoyl groups exhibited enhanced activity compared to those with simpler structures .

The antimicrobial mechanism of MDGP involves its interaction with bacterial membranes. The hydrophobic nature of the compound facilitates its accumulation in lipid bilayers, leading to increased membrane permeability and subsequent bacterial cell death. Molecular docking studies suggest that MDGP binds effectively to bacterial proteins involved in cell wall synthesis and integrity .

Antiviral Potential

In addition to its antibacterial properties, MDGP has shown promise as an antiviral agent. Recent research indicates that MDGP analogs can inhibit the dengue virus 1 NS2B/NS3 protease, a critical enzyme for viral replication. Molecular dynamics simulations have confirmed stable binding patterns between MDGP derivatives and the protease, suggesting potential therapeutic applications against viral infections .

Case Studies

  • Dengue Virus Inhibition : A study focused on the antiviral activity of MDGP analogs against dengue virus demonstrated promising results. The compounds were shown to significantly reduce viral load in vitro, with effective concentrations correlating with their structural modifications .
  • SARS-CoV-2 Inhibition : Another investigation assessed the potential of MDGP esters as inhibitors against SARS-CoV-2 main protease. The results indicated that certain derivatives possess strong binding affinities and could serve as lead compounds for further drug development .

Structure-Activity Relationships

The biological activity of MDGP is heavily influenced by its chemical structure. Key findings from SAR studies include:

  • Hydrophobicity : Increased hydrophobic interactions enhance antimicrobial activity.
  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic moiety improves binding affinity and biological activity.
  • Chain Length : Optimal acyl chain lengths were identified (C16 and C18) for maximum efficacy against various pathogens .

Q & A

Q. What are the standard synthetic routes for Methyl 4,6-O-benzylidene-β-D-galactopyranoside, and how are reaction conditions optimized?

The synthesis typically involves benzylidenation of methyl β-D-galactopyranoside using benzaldehyde derivatives. A common method employs acid catalysts (e.g., fluoroboric acid or p-toluenesulfonic acid) in solvents like acetonitrile or dichloromethane under low-temperature conditions (~0–5°C) to minimize side reactions . Optimization includes controlling stoichiometry of benzaldehyde dimethyl acetal and reaction time (6–12 hours) to maximize yield. Post-synthesis, purification via silica gel chromatography or crystallization is critical to isolate the product .

Q. How is the benzylidene protecting group advantageous in stabilizing the compound during synthetic workflows?

The 4,6-O-benzylidene group forms a rigid bicyclic structure, shielding hydroxyl groups at C4 and C6 from undesired reactions (e.g., oxidation or glycosylation). This allows selective functionalization at other positions (e.g., C2 or C3) in oligosaccharide synthesis . The stability of this acetal under acidic and basic conditions makes it compatible with multi-step synthetic protocols .

Q. What purification techniques are effective for isolating Methyl 4,6-O-benzylidene-β-D-galactopyranoside?

Crystallization from chloroform or dichloromethane is often used due to the compound’s low solubility in non-polar solvents . For higher purity, silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) effectively separates byproducts . Analytical methods like TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and NMR (characteristic benzylidene proton signals at δ 5.5–5.7 ppm) confirm structural integrity .

Advanced Research Questions

Q. How does the benzylidene group influence regioselectivity in subsequent glycosylation or acylation reactions?

The benzylidene group directs reactivity to specific hydroxyls by steric and electronic effects. For example, in regioselective benzoylation, the C2 hydroxyl becomes more nucleophilic due to the rigid acetal structure, enabling selective acylation at C2 using benzoyl chloride/DMAP in pyridine . This selectivity is critical for constructing branched oligosaccharides or glycoconjugates with defined linkages .

Q. What experimental strategies are used to study the compound’s role as a glycosyl donor or acceptor in enzymatic assays?

Methyl 4,6-O-benzylidene-β-D-galactopyranoside serves as a glycosyl donor in chemoenzymatic syntheses. For example, glycosyltransferases (e.g., β-galactosidases) can hydrolyze the benzylidene group under mild acidic conditions, releasing the active glycosyl moiety for coupling to acceptors like GlcNAc derivatives . Kinetic assays monitor hydrolysis rates via HPLC or colorimetric methods (e.g., 4-nitrophenyl release analogs) .

Q. How can structural modifications of this compound improve its utility in probing glycosidase mechanisms?

Introducing chromogenic or fluorogenic leaving groups (e.g., 4-nitrophenyl or 4-methylumbelliferyl) at the anomeric position creates substrates for real-time enzyme activity monitoring . The benzylidene group’s stability allows selective cleavage by specific glycosidases, enabling mechanistic studies of substrate recognition and catalytic efficiency .

Q. What computational or spectroscopic methods validate the conformational effects of the benzylidene group?

NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms the chair conformation of the galactopyranoside ring and the benzylidene group’s equatorial orientation . Molecular dynamics simulations further predict steric effects on glycosidic bond flexibility, aiding in rational design of glycosylation protocols .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (benzylidene formation typically completes within 6 hours at 0°C) .
  • Enzyme Assays : Use 0.1 M citrate-phosphate buffer (pH 4.5–5.0) for α-galactosidase assays, measuring absorbance at 405 nm for 4-nitrophenyl analogs .
  • Regioselective Modifications : Pre-activate hydroxyls with trimethylsilyl triflate for selective acylation at C2 or C3 .

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